![molecular formula C13H20BClFNO2 B15317819 [3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)
[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a boron-containing dioxaborolane group, and a methanamine hydrochloride moiety, which collectively contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions, often using a palladium catalyst to facilitate the coupling reaction.
Amination: The resulting boronic ester is then subjected to amination using a suitable amine source, such as methanamine, under controlled temperature and pressure conditions.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the boron-containing dioxaborolane group.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorine-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
Chemistry
In chemistry, [3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its boronic ester group is particularly valuable in cross-coupling reactions, enabling the construction of diverse organic frameworks.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It may be used in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism by which [3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of target proteins. Additionally, the fluorine atom may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, [3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride stands out due to its combination of a fluorine atom and a boronic ester group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
属性
分子式 |
C13H20BClFNO2 |
|---|---|
分子量 |
287.57 g/mol |
IUPAC 名称 |
[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15;/h5-7H,8,16H2,1-4H3;1H |
InChI 键 |
HJYDQSZGQRINQL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
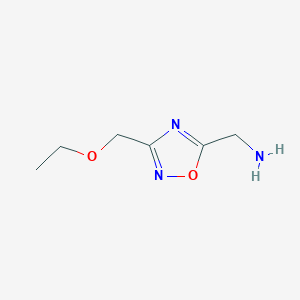
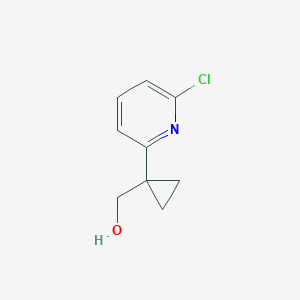
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
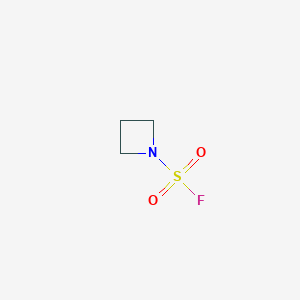
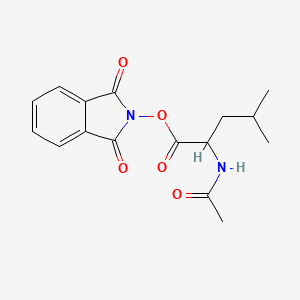
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
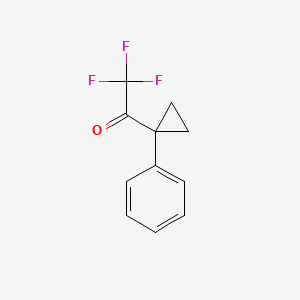
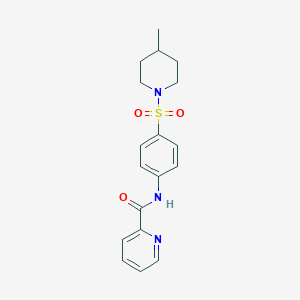
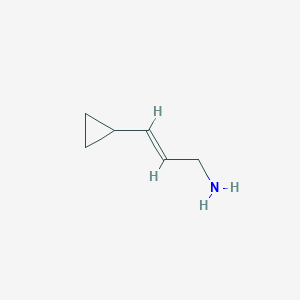
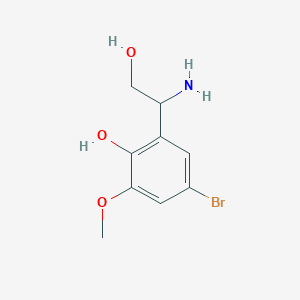
![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
